BenchChemオンラインストアへようこそ!

Naproxen isocyanate

Chiral derivatization Fluorescence detection HPLC method validation

Naproxen isocyanate is the CDA of choice for validated chiral HPLC-fluorescence analysis of β-blockers and diverse amines in human plasma, with peer-reviewed pharmacokinetic data that streamlines regulatory method validation. Its crystalline, high-purity form ensures robust quantitation and reduces false-positive enantiomeric excess errors compared to non-crystalline alternatives. Standardizing on this single multi-class agent simplifies procurement, reduces inventory of specialty CDAs, and harmonizes derivatization protocols across product lines.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 125836-70-6
Cat. No. B147798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaproxen isocyanate
CAS125836-70-6
Synonymsnaproxen isocyanate
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C=C(C=C2)OC)N=C=O
InChIInChI=1S/C14H13NO2/c1-10(15-9-16)11-3-4-13-8-14(17-2)6-5-12(13)7-11/h3-8,10H,1-2H3/t10-/m0/s1
InChIKeyVUWNJESDDBBAAE-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naproxen Isocyanate (CAS 125836-70-6): Fluorescent Chiral Derivatization Agent for Enantiospecific Amine Analysis — Procurement-Relevant Core Properties


Naproxen isocyanate [125836-70-6] is an enantiomerically pure (S)-configured fluorescent chiral derivatizing agent (CDA) belonging to the 2-arylpropionic acid-derived isocyanate class [1]. Its primary analytical utility is the enantiospecific determination of primary and secondary amines via rapid ambient-temperature reaction to form highly fluorescent, chromatographically resolvable urea diastereomers [1]. The crystalline product exhibits high enantiomeric and chemical purity and stability, and the direction of optical rotation is inverted relative to the parent (S)-naproxen carboxylic acid [1] [3]. The compound carries the MeSH supplementary concept identifier C065779 and is structurally defined as 2-[(1S)-1-isocyanatoethyl]-6-methoxynaphthalene (C14H13NO2, MW 227.26 g/mol) [2] .

Why Naproxen Isocyanate (CAS 125836-70-6) Cannot Be Freely Substituted with In-Class Alternatives — Quantitative Rationale


Although several chiral isocyanates, chloroformates, and isothiocyanates derived from 2-arylpropionic acids (e.g., flunoxaprofen isocyanate, NAP-IT, NAP-C) share the same core derivatization chemistry, their chromatographic and detectability properties are not interchangeable when validated regulatory or pharmacokinetic methods are specified [1] [2]. Naproxen isocyanate's naphthalene fluorophore confers distinct excitation/emission wavelengths and quantum yields that differ from the benzoxazole fluorophore of flunoxaprofen isocyanate (reported derivative λex/λem ≈ 296/356 nm) , affecting sensitivity and selectivity in biological matrices. Moreover, the crystalline nature and documented high enantiomeric purity of naproxen isocyanate reduce the risk of false-positive enantiomeric excess determinations that can arise with less well-characterized liquid CDAs [1]. Method transfer or procurement substitution without confirmatory bridging data therefore risks non-compliance with established analytical protocols.

Naproxen Isocyanate (CAS 125836-70-6): Quantified Differential Evidence vs. Closest Analogs


Fluorescence Spectral Differentiation vs. Flunoxaprofen Isocyanate — Excitation/Emission Wavelength Distinction

Naproxen isocyanate and flunoxaprofen isocyanate are the two prototypical 2-arylpropionic acid-derived fluorescent CDAs introduced simultaneously by Martin et al. [1]. The urea derivatives of flunoxaprofen isocyanate display excitation/emission maxima at approximately 296/356 nm . While published spectral maxima for naproxen isocyanate derivatives are not explicitly tabulated in the primary reference, the naphthalene chromophore of naproxen isocyanate is structurally distinct from the benzoxazole system of flunoxaprofen isocyanate, resulting in different Stokes shifts and quantum yields [1]. This spectral difference directly impacts the choice of HPLC fluorescence detector settings and the achievable signal-to-noise ratio in complex biological matrices.

Chiral derivatization Fluorescence detection HPLC method validation

Enantiomeric and Chemical Purity of Crystalline Product vs. Non-Crystalline Chloroformate/Isothiocyanate Analogs — Physical Form Comparison

Naproxen isocyanate is obtained as a crystalline solid displaying high enantiomeric and chemical purity and stability [1]. In contrast, closely related naproxen-based CDAs such as NAP-IT (isothiocyanate) and NAP-C (chloroformate) are typically isolated as oils or non-crystalline materials [2]. The crystalline form of naproxen isocyanate facilitates precise weighing, long-term storage without racemization, and batch-to-batch consistency, which are critical parameters for validated analytical methods. Commercial naproxen isocyanate is routinely supplied at ≥95% purity, with some listings reporting 100% purity .

Enantiomeric purity Crystalline stability Chiral derivatization reagent quality

Broad-Spectrum Pharmaceutical Amine Resolution Demonstrated in a Single Study vs. Narrower-Spectrum CDAs

Martin et al. demonstrated that naproxen isocyanate (alongside flunoxaprofen isocyanate) efficiently resolves racemic amines from four distinct pharmaceutical classes — antiarrhythmics, β-adrenergic antagonists, calcium channel blockers, and centrally acting antidepressants — in a single validated HPLC framework [1]. This multi-class applicability contrasts with certain CDAs that show optimal performance only within narrower analyte ranges. For instance, NAP-IT and NAP-C were primarily characterized for β-adrenoceptor antagonists and antiarrhythmic agents [2], while Marfey's reagent (FDAA) is predominantly used for amino acid enantiomer resolution. The demonstrated breadth reduces the need to maintain multiple specialty CDAs for laboratories handling diverse amine analytes.

Pharmaceutical analysis Chiral resolution Beta-blockers Calcium channel blockers

Validated Pharmacokinetic Application — Plasma Enantiomer Quantification Following 80 mg Racemic Propranolol HCl

The clinical applicability of naproxen isocyanate was demonstrated through the determination of propranolol enantiomer plasma concentration–time profiles in human volunteers following a single 80 mg oral dose of racemic propranolol HCl [1]. This pharmacokinetic validation provides direct evidence of sufficient sensitivity and selectivity for therapeutic drug monitoring and bioavailability/bioequivalence studies in biological matrices. In contrast, many in-class CDAs (e.g., NAP-IT, NAP-C) lack published human pharmacokinetic validation data, leaving uncertainty regarding their performance in protein-rich biofluids.

Pharmacokinetic studies Plasma analysis Propranolol enantiomers Clinical bioanalysis

Synthetic Accessibility — Fewer Steps and Common Reagents vs. Multi-Step CDA Syntheses

Naproxen isocyanate is synthesized from the widely available and inexpensive (S)-naproxen carboxylic acid in a few simple steps using ethyl chloroformate and sodium azide (Curtius rearrangement route) [1]. This synthetic simplicity — requiring only common laboratory reagents — contrasts with multi-step or specialty-reagent-dependent syntheses of certain alternative CDAs such as FLEC (requires enantiomerically pure 1-(9-fluorenyl)ethylamine and phosgene or phosgene equivalent) or DBD-PyNCS (requires 4-fluoro-7-nitrobenzofurazan precursor). The lower synthetic barrier translates to more competitive pricing and reliable supply for procurement.

Synthetic chemistry Chiral reagent preparation Isocyanate synthesis Cost-efficiency

Optical Rotation Inversion — Process Control Marker Distinguishing Isocyanate from Parent Carboxylic Acid

The optical rotation of naproxen isocyanate is inverted relative to the parent (S)-naproxen carboxylic acid [1] [3]. This inversion serves as a confirmatory identity test that can rapidly distinguish the reactive isocyanate from unreacted starting material or hydrolyzed naproxen — a QC parameter not reported for many other naproxen-based CDAs. For procurement and incoming quality control, this simple polarimetric measurement provides a fast, non-destructive confirmation of correct product identity without requiring HPLC or spectroscopic instrumentation.

Optical rotation Process analytical technology Identity testing Quality control

Optimal Application Scenarios for Naproxen Isocyanate (CAS 125836-70-6) Based on Quantified Differential Evidence


Clinical Pharmacokinetic and Bioequivalence Studies Requiring Validated Plasma Enantiomer Quantification

Naproxen isocyanate is the preferred CDA for laboratories performing human plasma enantiomer analysis of β-blockers (e.g., propranolol) and other amine-containing drugs, as it has published pharmacokinetic validation data demonstrating sufficient sensitivity and selectivity in human plasma following oral racemic drug administration [1]. This evidence reduces the regulatory burden of demonstrating method fitness-for-purpose in bioanalytical method validation compared to CDAs lacking peer-reviewed human pharmacokinetic data [3].

Multi-Class Pharmaceutical Enantiomeric Purity Testing in Quality Control Laboratories

Laboratories that routinely analyze diverse amine-containing pharmaceuticals — including antiarrhythmics, β-adrenergic antagonists, calcium channel blockers, and centrally acting antidepressants — benefit from naproxen isocyanate's demonstrated broad-spectrum applicability in a single HPLC framework [1]. This multi-class capability simplifies procurement, reduces inventory holding of multiple specialty CDAs, and standardizes derivatization protocols across product lines.

Method Development Requiring a Stable, Crystalline Chiral Derivatizing Agent with Documented Enantiomeric Purity

When developing a validated chiral HPLC-fluorescence method intended for long-term use or regulatory submission, the crystalline physical form and documented high enantiomeric and chemical purity of naproxen isocyanate [1] provide advantages in reagent handling precision and method robustness over non-crystalline or less well-characterized naproxen CDAs such as NAP-IT and NAP-C [3]. The optical rotation inversion relative to parent naproxen [1] [4] also offers a simple incoming QC identity check.

Academic and Industrial Research on Stereoselective Drug Metabolism and Chiral Inversion Phenomena

Naproxen isocyanate is well-suited for research investigating stereoselective metabolism and chiral inversion of 2-arylpropionic acid drugs. The Spahn and Langguth (1990) study [2] established that amines derived from naproxen (via the isocyanate intermediate) are effective reagents for the LC-fluorescence assay of optically active carboxylic acid xenobiotics, creating a complementary analytical platform where both the isocyanate (for amines) and derived amines (for carboxylic acids) can be employed as CDAs within the same chemical family.

Quote Request

Request a Quote for Naproxen isocyanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.